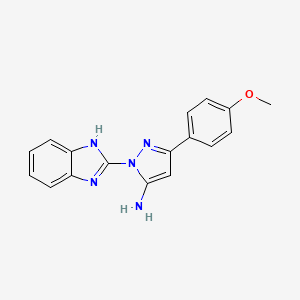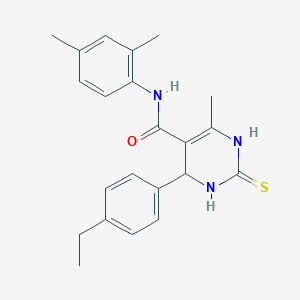![molecular formula C20H15N3O2 B14943159 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a chromenone core fused with a pyrazoloquinazolinone moiety, makes it a subject of interest in medicinal chemistry and drug development.
準備方法
The synthesis of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the chromenone core and the pyrazoloquinazolinone moiety separately.
Cycloaddition Reaction: A [3 + 2] dipolar cycloaddition reaction is employed to fuse the two moieties.
Regioselective Ring Expansion: The intermediate product undergoes a regioselective ring expansion to form the final compound.
化学反応の分析
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one has several scientific research applications:
作用機序
The mechanism of action of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signal transduction pathways and target specific proteins involved in cell proliferation and survival .
類似化合物との比較
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-c]quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromenone Derivatives: Compounds with a chromenone core are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Quinazoline Derivatives: Quinazoline-based compounds are widely studied for their therapeutic potential in cancer and other diseases.
The uniqueness of this compound lies in its fused structure, which combines the properties of both chromenone and pyrazoloquinazolinone moieties, leading to enhanced biological activity and specificity .
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)chromen-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-12-10-17-13-6-2-4-8-16(13)21-20(23(17)22-12)15-11-25-18-9-5-3-7-14(18)19(15)24/h2-11,20-21H,1H3 |
InChIキー |
CCTOSKRZCADIPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=COC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
![2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)

![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
